(S)-Albuterol Tartrate

Receptor Pharmacology Binding Affinity Enantiomer Selectivity

(S)-Albuterol Tartrate (CAS free base 34271-50-6) is the isolated S-(+)-enantiomer of the widely prescribed short-acting β2-adrenoceptor agonist albuterol (salbutamol), presented as the tartrate salt. Unlike the eutomer levalbuterol [(R)-albuterol], (S)-albuterol exhibits approximately 100-fold lower binding affinity for the β2-adrenergic receptor and lacks bronchodilator efficacy; it has been identified as the distomer responsible for distinct pro-constrictory and pro-inflammatory signaling in airway cells and for prolonged systemic retention following racemic albuterol administration.

Molecular Formula C₁₇H₂₇NO₉
Molecular Weight 389.4
Cat. No. B1163136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Albuterol Tartrate
SynonymsS-(+)-Albuterol Tartrate;  (S)-α1-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol Tartrate;  (S)-(+)-α1-[(tert-butylamino)methyl]-4-hydroxy-m-xylene-α,α’-diol Tartrate;  (+)-Albuterol Tartrate;  (+)-Salbutamol Tartrate;  (S)-(+)-Salbuta
Molecular FormulaC₁₇H₂₇NO₉
Molecular Weight389.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Albuterol Tartrate Compound Profile and Procurement-Relevant Context


(S)-Albuterol Tartrate (CAS free base 34271-50-6) is the isolated S-(+)-enantiomer of the widely prescribed short-acting β2-adrenoceptor agonist albuterol (salbutamol), presented as the tartrate salt . Unlike the eutomer levalbuterol [(R)-albuterol], (S)-albuterol exhibits approximately 100-fold lower binding affinity for the β2-adrenergic receptor and lacks bronchodilator efficacy; it has been identified as the distomer responsible for distinct pro-constrictory and pro-inflammatory signaling in airway cells and for prolonged systemic retention following racemic albuterol administration [1][2]. Procured primarily as a chiral reference standard, an analytical negative control, or a research tool for enantiomer-specific pharmacological studies, its value to the scientific and industrial user lies in its quantifiable enantiomeric purity and well-characterized differential receptor pharmacology, which enable unambiguous assignment of β2-agonist effects to the active (R)-enantiomer in any experimental system.

Why Racemic Albuterol or Levalbuterol Cannot Substitute for (S)-Albuterol Tartrate in Research and Analytical Workflows


Racemic albuterol contains equimolar amounts of (R)- and (S)-enantiomers, while levalbuterol is the enantiomerically pure (R)-isomer; neither preparation can replicate the functionality of isolated (S)-albuterol tartrate because the S-enantiomer possesses unique signaling properties formally opposed to the canonical β2-adrenoceptor agonism of the R-enantiomer [1]. (S)-Albuterol activates pro-constrictory Gi protein pathways, elevates intracellular Ca2+, and stimulates NF-κB in human bronchial smooth muscle cells—effects that are masked or confounded in the racemate and entirely absent from levalbuterol [2]. Moreover, the pharmacokinetic fate of (S)-albuterol differs dramatically: its apparent clearance is approximately 4-fold slower than that of (R)-albuterol, leading to 6-fold higher steady-state plasma concentrations at 24 hours post-dose when the racemate is administered [3]. For investigators requiring a pure S-enantiomer as a mechanistic probe, a chiral analytical standard, or a negative control for β2-agonism, only (S)-albuterol tartrate—not racemic albuterol nor levalbuterol—can fulfill these roles.

Quantitative Comparative Evidence for (S)-Albuterol Tartrate Differentiation


β2-Adrenoceptor Binding Affinity: ~100-Fold Lower for (S)-Albuterol Versus (R)-Albuterol

The (S)-enantiomer of albuterol binds to the human β2-adrenergic receptor with approximately 100-fold lower affinity compared to the (R)-enantiomer (levalbuterol) [1]. While (R)-albuterol demonstrates high-affinity receptor binding (Kd ~236 nM at the human β2-AR), (S)-albuterol requires ~100-fold higher concentrations to achieve comparable receptor occupancy [2]. This differential was confirmed across multiple assay platforms and is the primary molecular basis for the lack of direct bronchodilator activity of (S)-albuterol.

Receptor Pharmacology Binding Affinity Enantiomer Selectivity

Pharmacokinetic Disposition: 4-Fold Slower Clearance and 6-Fold Greater Accumulation of (S)-Albuterol

Population pharmacokinetic modeling in pediatric asthma patients (n=262) demonstrated that the apparent clearance of (R)-albuterol is approximately 4-fold more rapid than that of (S)-albuterol, and the apparent volume of distribution is approximately 4-fold larger for (R)-albuterol [1]. A separate population PK analysis predicted that systemic exposure to (S)-albuterol is approximately 4-fold greater than exposure to (R)-albuterol at equivalent doses, with steady-state (S)-albuterol plasma concentrations at 24 hours post-dose reaching 176 pg/mL versus 28.3 pg/mL for (R)-albuterol—a 6-fold difference [2]. In healthy adults, the elimination half-life of (S)-albuterol averages 6 hours versus 4 hours for (R)-albuterol [3].

Pharmacokinetics Enantiomer Clearance Population PK

In Vivo Airway Effects: (S)-Albuterol Increases Airway Edema and Methacholine Hyperresponsiveness in a Mouse Asthma Model

In ovalbumin-sensitized BALB/c mice, chronic infusion of (S)-albuterol (1 mg/kg/day) significantly increased allergen-induced airway edema and augmented methacholine-induced airway hyperresponsiveness, whereas (R)-albuterol did not affect these parameters [1]. Both enantiomers reduced eosinophil influx and mucus hypersecretion, but only (S)-albuterol showed the paradoxical detrimental effect on pulmonary mechanics [2]. These in vivo findings were corroborated by a clinical crossover study in which pretreatment with 5 mg nebulized (S)-albuterol significantly reduced the methacholine PC20 from 0.52 ± 2.06 mg/mL (placebo) to 0.39 ± 1.58 mg/mL (S-albuterol, p=0.044), indicating heightened airway reactivity in human subjects [3].

Asthma Model Airway Hyperresponsiveness Enantiomer Comparison

Pro-Constrictory Signaling in Human Bronchial Smooth Muscle: (S)-Albuterol Elevates Intracellular Ca2+ and Upregulates Giα-1

Treatment of primary human bronchial smooth muscle cells (hBSMCs) with (S)-albuterol for 8 hours significantly increased the expression and activity of Giα-1 protein while decreasing Gs protein expression in a dose-dependent manner. After 24 hours, (S)-albuterol significantly elevated intracellular free calcium concentration ([Ca2+]i) upon methacholine stimulation, and activated both PI3 kinase and NF-κB [1]. In contrast, (R)-albuterol produced opposite effects—decreasing Giα-1 expression and attenuating [Ca2+]i—while the racemic mixture often mirrored the (S)-albuterol pattern, indicating dominance of the S-enantiomer in these non-canonical signaling pathways [2].

Signal Transduction Airway Smooth Muscle Calcium Signaling

Chiral Purity and Identity: (S)-Albuterol Tartrate Certified at ≥98% Purity with Defined Specific Rotation

Commercially available (S)-Albuterol Tartrate (Santa Cruz Biotechnology) is supplied with a Certificate of Analysis specifying purity ≥98% by TLC and specific rotation [α]D = +23.6° (c = 0.2, H2O) . Racemic albuterol sulfate has a specific rotation of ~0° due to the 1:1 enantiomeric ratio, while levalbuterol (R-enantiomer) exhibits negative optical rotation. The documented positive rotation of the S-enantiomer provides a quantifiable identity check that distinguishes it from both the racemate and the R-enantiomer in procurement QC workflows [1]. Regulatory guidelines for enantiomeric purity of albuterol drug substances typically limit the (S)-enantiomer content to ≤0.2% in levalbuterol formulations, underscoring the analytical need for a well-characterized (S)-albuterol reference standard [2].

Chiral Analysis Reference Standard Quality Control

Validated Application Scenarios Deriving from (S)-Albuterol Tartrate Comparative Evidence


Negative Control for β2-Adrenoceptor-Mediated Bronchodilator and Anti-inflammatory Assays

Owing to its ~100-fold lower β2-adrenoceptor binding affinity relative to (R)-albuterol [1], (S)-albuterol tartrate serves as the definitive negative control in cell-based cAMP accumulation assays, radioligand displacement studies, and ex vivo airway relaxation experiments. Researchers can confidently attribute functional responses exclusively to β2-agonism by demonstrating that equimolar (S)-albuterol produces no measurable receptor activation under the same conditions where (R)-albuterol elicits a full agonist response.

Mechanistic Probe for Pro-Constrictory Gi Protein and Calcium Signaling in Airway Cells

The demonstrated ability of (S)-albuterol to upregulate Giα-1 protein expression, elevate intracellular Ca2+, and activate PI3K and NF-κB in human bronchial smooth muscle cells [2] positions this compound as a selective tool for investigating non-canonical signaling pathways that oppose therapeutic β2-agonism. This application is directly relevant to understanding paradoxical bronchospasm and tachyphylaxis phenomena associated with chronic racemic albuterol use, as the S-enantiomer's effects are independent of β2-adrenoceptor occupancy.

Chiral Reference Standard for Enantiomeric Purity Testing in Levalbuterol Drug Substance and Formulations

With certified purity ≥98% (TLC) and a distinctive specific rotation of +23.6° (c=0.2, H2O) , (S)-albuterol tartrate meets the requirements of pharmacopoeial reference standards for chiral HPLC and capillary electrophoresis methods. Regulatory specifications limiting (S)-albuterol content to ≤0.2% in levalbuterol formulations [3] necessitate the use of a well-characterized S-enantiomer standard to validate analytical methods, determine detection limits, and quantify trace distomer impurity in bulk drug substance and finished product.

Preclinical In Vivo Model of Enantiomer-Specific Airway Hyperresponsiveness

Consistent with in vivo findings that (S)-albuterol increases airway edema and methacholine hyperresponsiveness in ovalbumin-sensitized mice [4], and reduces methacholine PC20 in human subjects by ~25% [5], (S)-albuterol tartrate enables the construction of translational animal models that recapitulate the deleterious airway effects of the distomer. Such models are essential for evaluating novel β2-agonist formulations that minimize (S)-enantiomer exposure and for screening therapies aimed at mitigating racemic albuterol-induced airway hyperreactivity.

Quote Request

Request a Quote for (S)-Albuterol Tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.